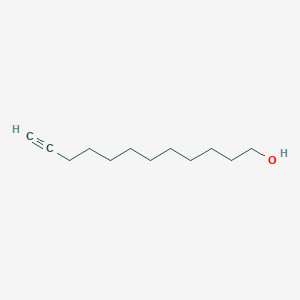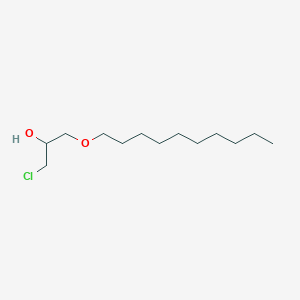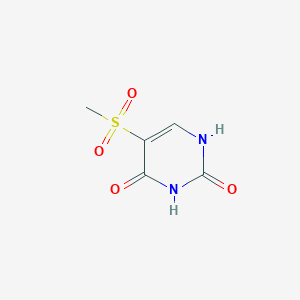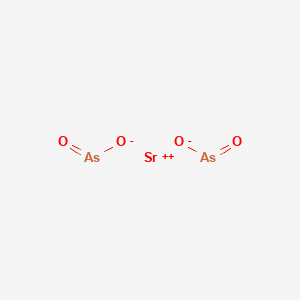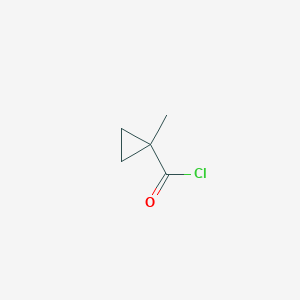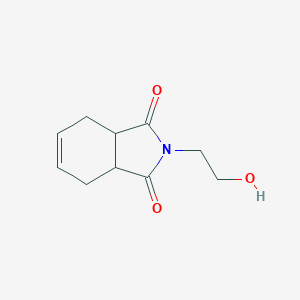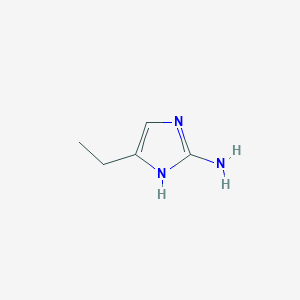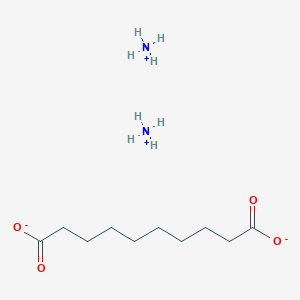
2-(2-乙酰基-3,5-二羟基苯基)乙酸
描述
The compound 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid is a chemical entity that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound . For instance, the synthesis of various acylaryloxy acetic acids with diuretic and uricosuric activity has been explored , and the formation of acetic acid through the Maillard reaction has been studied . Additionally, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity have been synthesized , and the molecular structure of a complex acetic acid ester has been determined . These studies contribute to a broader understanding of the chemistry surrounding acetyl and acetic acid derivatives.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, which share a similar acyl group to our compound of interest, was achieved through specific synthetic routes, and their activity was tested in different animal models . The formation of acetic acid from glucose in the presence of glycine suggests a potential pathway for the synthesis of acetic acid derivatives . Moreover, the synthesis of substituted (2-phenoxyphenyl)acetic acids involved halogenation to enhance activity . These methods could potentially be adapted for the synthesis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.
Molecular Structure Analysis
The molecular structure of acetic acid derivatives can be complex, as demonstrated by the X-ray diffraction analysis of a related acetic acid ester . The crystal structure of this compound revealed a monoclinic space group and provided detailed information about the conformation and stability of the molecule. Similarly, the structure of (3-methoxyphenyl)acetic acid was determined, showing dimer formation in the crystalline state . These analyses are crucial for understanding the three-dimensional arrangement of atoms in acetic acid derivatives and can inform the molecular structure analysis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.
Chemical Reactions Analysis
The reactivity of acetic acid derivatives can vary widely. For instance, the (2-nitrophenyl)acetyl group has been used as a selectively removable hydroxyl protecting group, indicating that acetic acid derivatives can participate in protection-deprotection schemes in synthetic chemistry . The synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid also demonstrates the ability of acetic acid derivatives to form complexes with metals . These reactions are relevant when considering the potential reactivity of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives can be inferred from related compounds. For example, the crystallization behavior of (3-methoxyphenyl)acetic acid suggests that similar compounds might also form dimers and exhibit specific hydrogen bonding patterns . The stability of the acetyl groups in the synthesized ester compound provides insights into the potential stability of the acetyl group in 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid. Additionally, the antibacterial and antifungal activities of some phenoxy acetic acid derivatives could suggest similar biological properties for our compound of interest.
科学研究应用
有机合成催化剂
曲弗林酸在有机合成中起催化剂的作用。 它通常用于催化醌类化合物与苯乙酮之间的缩合反应,生成二羟甲基芳香族化合物 .
种子萌发抑制剂
曲弗林酸已被发现能抑制种子萌发。 具体来说,它抑制了当浓度为600μg/ml时,C. bursa-pastoris 的种子萌发、根系生长和芽生长,分别为73.3%、73.5%和66.7% .
植物病原真菌生长抑制
曲弗林酸的成分乙酸已被证明可以抑制植物病原真菌的生长,例如炭疽菌属 .
代谢组学研究
作用机制
Target of Action
It has been found in the brain, hindgut, and hemolymph of bombus terrestris (bumblebee) , suggesting it may interact with targets in these tissues.
Biochemical Pathways
It’s possible that this compound may influence multiple pathways given its presence in various tissues of Bombus terrestris .
Pharmacokinetics
Its solubility in DMSO suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid, also known as curvulinic acid, has been shown to inhibit seed germination, root growth, and shoot growth in Capsella bursa-pastoris by 73.3%, 73.5%, and 66.7%, respectively, when used at a concentration of 600 μg/ml . This suggests that it may have herbicidal properties.
Action Environment
The action of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid can be influenced by environmental factors. For instance, it is sensitive to air and light, and it needs to be stored in a dry and dark place . The compound’s efficacy and stability may also be affected by these factors.
安全和危害
属性
IUPAC Name |
2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHPPWGWEUVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of curvulinic acid on plant development?
A1: Curvulinic acid exhibits herbicidal activity by inhibiting seed germination and impeding seedling growth. Research indicates that curvulinic acid negatively impacts both root and shoot growth in Capsella bursa-pastoris, with a stronger inhibitory effect observed on root development []. At a concentration of 600 μg·mL−1, curvulinic acid significantly hindered root and shoot growth by 73.5% and 66.7%, respectively []. The study determined the IC50 values for root and shoot growth inhibition to be 204.7 μg·mL−1 and 281.1 μg·mL−1, respectively, indicating the concentration at which curvulinic acid inhibits 50% of root and shoot growth [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



